molecular formula C8H11N3O B12318613 6-(Azetidin-3-YL)-2-methylpyrimidin-4-OL

6-(Azetidin-3-YL)-2-methylpyrimidin-4-OL

Cat. No.: B12318613
M. Wt: 165.19 g/mol
InChI Key: UQWBUHRZFPLXGM-UHFFFAOYSA-N
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Description

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is a chemical compound that features a four-membered azetidine ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine structure. The reaction conditions often require specific catalysts and solvents to ensure the stability and reactivity of the intermediates. For instance, the use of trifluoroacetic acid as a reagent can facilitate the formation of the bis(trifluoroacetate) salt .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.

    Reduction: This process can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c1-5-10-7(2-8(12)11-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12)

InChI Key

UQWBUHRZFPLXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CNC2

Origin of Product

United States

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